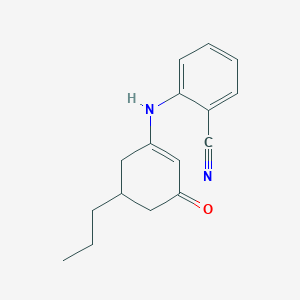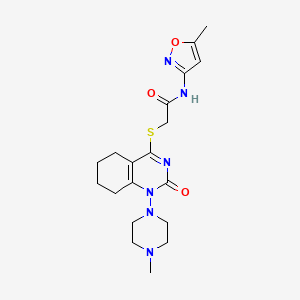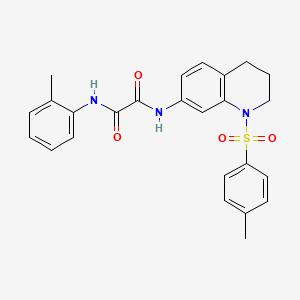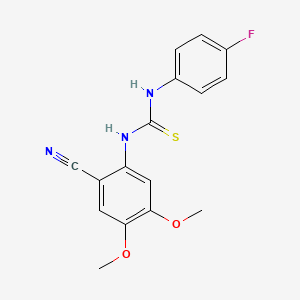
N-(2-chlorobenzyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the quinazoline family, which is known for its diverse biological and pharmacological activities.
Applications De Recherche Scientifique
Anticonvulsant Activity
A study investigated the anticonvulsant activity of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide. A series of these compounds was synthesized and evaluated for their ability to mitigate convulsive syndrome rates in mice without impairing motor coordination. This investigation suggests a potential mechanism involving the inhibition of carbonic anhydrase II as the most probable cause of the anticonvulsive effect of the leading compound in the series El Kayal et al., 2019.
Crystal Structure and DFT Study
Another study focused on the synthesis, crystal structure, and density functional theory (DFT) analysis of a related compound. The research aimed to confirm the structure of the target compound and further understand its electronic properties through molecular electrostatic potential and frontier molecular orbitals studies Deng et al., 2021.
Cytotoxicity, Antimicrobial, and Anti-inflammatory Activity
Research on derivatives of N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, which are structurally related to the compound , has shown promising results in psychotropic, anti-inflammatory, cytotoxic, and antimicrobial screenings. These compounds demonstrated notable sedative action, high anti-inflammatory activity, selective cytotoxic effects against tumor cell lines, and some antimicrobial action, pointing to their multifaceted potential in medical science Zablotskaya et al., 2013.
Corrosion Inhibition
A study evaluated the corrosion inhibition effectiveness of quinazoline derivatives, including the chemical family of the specified compound, on mild steel in acidic media. These derivatives demonstrated exceptional inhibition efficiencies, highlighting their potential as corrosion inhibitors in industrial applications Kumar et al., 2020.
Antitumor Activity and Molecular Docking
Quinazolinone analogues have been synthesized and assessed for their antitumor activities. Certain derivatives exhibited broad-spectrum antitumor activity, significantly more potent than the control substance, 5-FU. Molecular docking studies suggested these compounds act as DNA intercalators, providing a basis for their mechanism of action against cancer cell lines Al-Suwaidan et al., 2016.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c19-14-7-3-1-5-12(14)11-20-16(23)9-10-22-17(24)13-6-2-4-8-15(13)21-18(22)25/h1-8H,9-11H2,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRKTGISOOFJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[4-(4-Acetylphenyl)sulfonylpiperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2804229.png)


![N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2804232.png)
![(E)-9-methyl-2-(methylamino)-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2804234.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2804235.png)

![[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl] methanesulfonate](/img/structure/B2804240.png)



![2-[(9-Methylpurin-6-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2804248.png)
![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2804250.png)
